REACTION_CXSMILES
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[Cl:1][CH2:2][C:3]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:4].[Cl:12][S:13](O)(=[O:15])=[O:14].S(Cl)(Cl)=O>>[Cl:1][CH2:2][C:3]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([S:13]([Cl:12])(=[O:15])=[O:14])=[CH:8][CH:7]=1)=[O:4]
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Name
|
|
Quantity
|
4.53 g
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Type
|
reactant
|
Smiles
|
ClCC(=O)NC1=CC=CC=C1
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Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
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Name
|
|
Quantity
|
0.78 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
ice water
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
65 °C
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Type
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CUSTOM
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Details
|
stirred for 30 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After 10 minutes of gas evolution the reaction was cooled to room temperature
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Duration
|
10 min
|
Type
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FILTRATION
|
Details
|
The product was filtered
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Type
|
WASH
|
Details
|
washed with water (60 mL)
|
Type
|
CUSTOM
|
Details
|
placed under vacuum at 50° C.
|
Type
|
CUSTOM
|
Details
|
dried to a constant weight
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClCC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |